REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:34])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][N:10]([C:25]2[CH:30]=[CH:29][C:28]([CH:31]([CH3:33])[CH3:32])=[CH:27][CH:26]=2)[C:11]([CH:13]2[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([O:23][CH3:24])[CH:21]=3)[CH2:16][CH2:15][CH2:14]2)=[O:12])=[CH:5][CH:4]=1.[ClH:35].O1CCOCC1>C(O)C>[ClH:35].[CH3:34][N:2]([CH3:1])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][N:10]([C:25]2[CH:26]=[CH:27][C:28]([CH:31]([CH3:32])[CH3:33])=[CH:29][CH:30]=2)[C:11]([CH:13]2[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([O:23][CH3:24])[CH:21]=3)[CH2:16][CH2:15][CH2:14]2)=[O:12])=[CH:5][CH:4]=1 |f:1.2,4.5|
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Name
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|
Quantity
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29.9 g
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Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)CN(C(=O)C1CCCC2=CC=C(C=C12)OC)C1=CC=C(C=C1)C(C)C)C
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Name
|
|
Quantity
|
17.5 mL
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Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitated white solid was collected by filtration
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Type
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CUSTOM
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Details
|
recrystallized from ethanol:water (2:3)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C1=CC=C(C=C1)CN(C(=O)C1CCCC2=CC=C(C=C12)OC)C1=CC=C(C=C1)C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |